5-(4-chlorophenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chlorophenyl group, a methylphenyl group, and an oxazole ring, making it a valuable molecule for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydroxylamine hydrochloride to produce the oxazole ring. The final step involves the acylation of the oxazole derivative with a suitable carboxylic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and functionalized chlorophenyl derivatives .
Scientific Research Applications
5-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Meclizine: A compound with a similar structure, known for its antihistamine and antiemetic properties.
Cetirizine: Another antihistamine with structural similarities, used to treat allergic reactions.
Uniqueness
5-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide stands out due to its unique oxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClN2O2 |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-2-4-13(5-3-12)11-20-18(22)16-10-17(23-21-16)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
YROGHGZLZANYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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